molecular formula C26H26O9 B10889999 2,2'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}diacetic acid

2,2'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}diacetic acid

Cat. No.: B10889999
M. Wt: 482.5 g/mol
InChI Key: DFGHDLNUYOKKQK-XOBNHNQQSA-N
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Description

2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including hydroxyl, methoxy, and carboxylic acid groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID typically involves multi-step organic reactions. The key steps include:

    Formation of the core structure: This involves the condensation of 4-(2-hydroxy-2-oxoethoxy)-3-methoxybenzaldehyde with 2-oxocyclohexanone under basic conditions to form the intermediate compound.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the methoxylated intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Possible use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYBENZALDEHYDE: Shares the hydroxy and methoxy functional groups.

    2-OXOCYCLOHEXANONE: Contains the oxocyclohexylidene moiety.

    ACETIC ACID DERIVATIVES: Similar carboxylic acid functionality.

Uniqueness

2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H26O9

Molecular Weight

482.5 g/mol

IUPAC Name

2-[4-[(E)-[(3E)-3-[[4-(carboxymethoxy)-3-methoxyphenyl]methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C26H26O9/c1-32-22-12-16(6-8-20(22)34-14-24(27)28)10-18-4-3-5-19(26(18)31)11-17-7-9-21(23(13-17)33-2)35-15-25(29)30/h6-13H,3-5,14-15H2,1-2H3,(H,27,28)(H,29,30)/b18-10+,19-11+

InChI Key

DFGHDLNUYOKKQK-XOBNHNQQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/CCC2)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)OCC(=O)O)OC)C2=O)OCC(=O)O

Origin of Product

United States

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